3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde
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Overview
Description
3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid and zinc chloride. This reaction proceeds through the formation of a nitrile oxide intermediate, which then undergoes cyclization to form the oxadiazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid.
Reduction: 3-Phenyl-1,2,4-oxadiazole-5-methanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Derivatives of this compound are being studied for their potential use as therapeutic agents.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylase, which are involved in DNA synthesis and gene expression regulation, respectively . These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 2-Amino-5-phenyl-1,3,4-oxadiazole
- 5-Phenyl-1,3,4-oxadiazole-2-thiol
- 3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole
Comparison: 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for further chemical modifications and derivatization. This makes it a versatile intermediate in organic synthesis compared to its analogs, which may lack this functional group and thus have different reactivity and applications .
Properties
IUPAC Name |
3-phenyl-1,2,4-oxadiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-6-8-10-9(11-13-8)7-4-2-1-3-5-7/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILKDGOSWNDPRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502908 |
Source
|
Record name | 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50502908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73217-75-1 |
Source
|
Record name | 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50502908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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